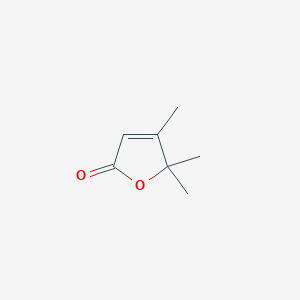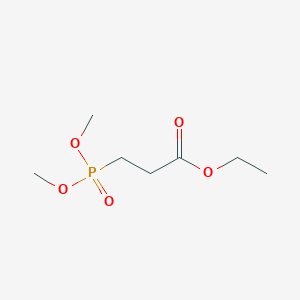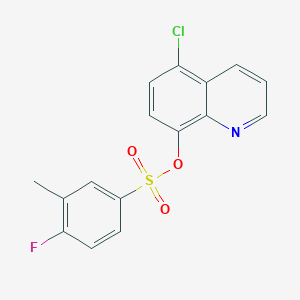
4,5,5-trimethyl-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,5-Trimethyl-2(5H)-furanone is an organic compound with a unique structure characterized by a furan ring substituted with three methyl groups. This compound is known for its electron-withdrawing properties and is used in various scientific and industrial applications.
作用機序
Target of Action
It is known that tcf is a strong electron acceptor , suggesting that it may interact with electron donors in biological systems.
Mode of Action
The mode of action of TCF involves its role as an electron acceptor . It is used in the engineering of push-pull dyes , where it accepts electrons from donor groups
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCF. For instance, its fluorescence emission, used in the engineering of push-pull dyes, can be displayed in solution or solid state .
生化学分析
Biochemical Properties
It is known that this compound has been used as a fluorophore in the design of a novel fluorescent probe for detecting hNQO1 . The probe showed membrane permeability and low toxicity to cells .
Molecular Mechanism
It is known that this compound has been used as a fluorophore in the design of a novel fluorescent probe
準備方法
Synthetic Routes and Reaction Conditions
4,5,5-Trimethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the reaction of α-ketols with malononitrile in the presence of a base such as sodium ethoxide or lithium ethoxide . The reaction typically occurs at room temperature or under microwave irradiation, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4,5,5-Trimethyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,5,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:
Biology: The compound’s electron-withdrawing properties make it useful in studying biological systems and interactions.
類似化合物との比較
Similar Compounds
- 4,5,5-Trimethyl-2-hexyne
- 4,5,5-Trimethyl-2-hexanol
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans
Uniqueness
4,5,5-Trimethyl-2(5H)-furanone stands out due to its unique furan ring structure with three methyl groups, which imparts distinct electron-withdrawing properties. This makes it particularly useful in applications requiring strong electron acceptors, such as in the synthesis of nonlinear optical chromophores and other advanced materials .
特性
IUPAC Name |
4,5,5-trimethylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)9-7(5,2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWRKJUYKWNTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2952493.png)
